2-(4-(tert-Butyl)phenyl)-3-methylbutanoic acid
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Overview
Description
2-(4-tert-Butylphenyl)-3-methylbutanoic acid is an organic compound with a complex structure that includes a tert-butyl group attached to a phenyl ring, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-3-methylbutanoic acid typically involves the alkylation of phenol with isobutene, followed by further chemical modifications. The reaction conditions often require acid catalysts to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (Cl₂, Br₂), sulfuric acid, nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-tert-Butylphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group and phenyl ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the butanoic acid chain.
2-(4-tert-Butylphenyl)ethanol: Similar structure with an ethanol group instead of a butanoic acid chain.
Uniqueness
2-(4-tert-Butylphenyl)-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C15H22O2/c1-10(2)13(14(16)17)11-6-8-12(9-7-11)15(3,4)5/h6-10,13H,1-5H3,(H,16,17) |
InChI Key |
KTHYBYJTPXIKHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
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